2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS No.: 2201390-21-6
Cat. No.: VC6625867
Molecular Formula: C18H23F3N2O3
Molecular Weight: 372.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2201390-21-6 |
|---|---|
| Molecular Formula | C18H23F3N2O3 |
| Molecular Weight | 372.388 |
| IUPAC Name | oxan-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2 |
| Standard InChI Key | DLFWOECWMRFLRH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3 |
Introduction
Synthesis Pathway
While specific synthesis details for this exact compound are unavailable, its structure suggests it could be synthesized through multi-step organic reactions involving:
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Functionalization of Pyridine:
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Introduction of the trifluoromethyl group at the 6th position via electrophilic substitution or directed metalation using reagents like trifluoromethyl iodide (CF₃I) and a suitable catalyst.
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Methoxy Linker Formation:
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Coupling of a hydroxymethyl derivative with the pyridine core using alkylation or nucleophilic substitution.
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Piperidine Derivative Addition:
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Functionalization of piperidine with an oxane-4-carbonyl group, followed by attachment to the methoxy linker through reductive amination or esterification.
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Potential Applications
Compounds with similar structural motifs have been investigated for various applications:
Pharmacological Activity
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The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates.
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Piperidine derivatives are widely used in pharmaceuticals as scaffolds for receptor agonists/antagonists.
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The oxane moiety may contribute to solubility and bioavailability.
Biological Targets
Based on structural analogs:
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Possible activity as a central nervous system (CNS) agent targeting neurotransmitter receptors.
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Potential as an anti-inflammatory or anti-cancer agent due to its heterocyclic core.
Material Science
The trifluoromethyl group may also make this compound suitable for materials with hydrophobic or fluorophilic properties.
Data Table: Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₆F₃NO₄ |
| Core Structure | Pyridine with trifluoromethyl substitution |
| Functional Groups | Trifluoromethyl, methoxy, piperidinyl, oxane-carbonyl |
| Potential Bioactivity | CNS activity, anti-inflammatory, receptor modulation |
| Synthetic Challenges | Regioselective functionalization and multi-step coupling reactions |
Research Outlook
To fully understand its properties and applications, further studies are required:
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Spectroscopic Characterization:
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Techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structural details.
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Biological Evaluation:
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Screening for activity against specific biological targets such as enzymes or receptors.
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Computational Studies:
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Molecular docking to predict binding affinity and pharmacokinetics.
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Toxicological Studies:
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Assessment of safety profiles to determine therapeutic viability.
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